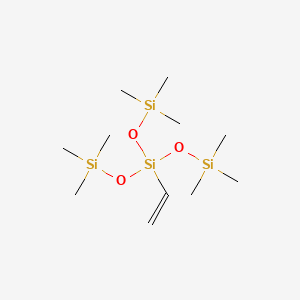

1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)-3-vinyltrisiloxane

描述

Molecular Architecture and Bonding Configuration

The molecular architecture of this compound centers on a trisiloxane backbone consisting of three silicon atoms connected through bridging oxygen atoms, forming the characteristic silicon-oxygen-silicon linkages that define siloxane chemistry. The compound possesses a molecular weight of 322.70 grams per mole and maintains a liquid physical state at ambient conditions, with a boiling point of 88°C at reduced pressure. The central silicon atom serves as the attachment point for both the vinyl functional group and an additional trimethylsiloxy substituent, creating a branched molecular structure that deviates from simple linear siloxane arrangements.

The silicon-oxygen bonding configuration within this compound follows the established patterns observed in siloxane chemistry, where silicon-oxygen bonds exhibit both covalent and ionic character due to the electronegativity difference between silicon and oxygen. Research indicates that silicon-oxygen single bonds typically measure 1.64 Å in length, significantly longer than carbon-oxygen bonds at 1.4 Å, while simultaneously being stronger with bond energies of approximately 452 kilojoules per mole compared to 360 kilojoules per mole for carbon-oxygen bonds. The silicon-oxygen-silicon bond angles in siloxanes generally range from 130° to 180°, with a preferred angle of approximately 142.5°, which is considerably more open than the carbon-oxygen-carbon angles of 107-113° found in ethers.

| Structural Parameter | Value | Comparison to Standards |

|---|---|---|

| Molecular Formula | C₁₁H₃₀O₃Si₄ | Trisiloxane derivative |

| Molecular Weight | 322.70 g/mol | Medium molecular weight organosilicon |

| Silicon-Oxygen Bond Length | ~1.64 Å | Typical siloxane range |

| Silicon-Oxygen-Silicon Angle | ~142.5° | Standard siloxane geometry |

| Boiling Point | 88°C (reduced pressure) | Moderate volatility |

| Physical State | Liquid | Room temperature liquid |

The electronic structure of the compound reflects the characteristic bonding patterns found in organosilicon chemistry, where silicon atoms adopt tetrahedral coordination geometry with bond angles approaching 109.5° around each silicon center. The presence of multiple methyl groups attached to silicon atoms provides steric bulk that influences the overall molecular conformation and contributes to the compound's hydrophobic properties. The vinyl group attached to the central silicon atom introduces unsaturation into the molecule, creating potential sites for polymerization or cross-linking reactions that are valuable in materials science applications.

The trisiloxane backbone exhibits the flexibility characteristic of siloxane chains, with relatively low barriers to rotation about the silicon-oxygen bonds due to minimal steric hindrance. This flexibility arises from the open silicon-oxygen-silicon bond angles and the longer silicon-oxygen bond lengths compared to carbon-based analogs. Computational studies of related siloxane systems have demonstrated that the conformational energy landscapes are relatively flat, allowing for rapid interconversion between different rotational isomers at ambient temperatures.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for organosilicon compounds, specifically those governing the naming of siloxanes and their substituted derivatives. According to International Union of Pure and Applied Chemistry guidelines, trisiloxanes are named by indicating the number of silicon atoms present in the siloxane chain, followed by appropriate locants and substituent descriptions. The compound under investigation bears multiple acceptable names within the chemical literature, reflecting both systematic nomenclature and alternative naming approaches.

The primary International Union of Pure and Applied Chemistry systematic name for this compound is 4-ethenyl-2,2,6,6-tetramethyl-4-[(trimethylsilyl)oxy]-3,5-dioxa-2,4,6-trisilaheptane, which describes the complete molecular framework using the standard conventions for heteroatomic chains. This naming system treats the molecule as a heptane-like chain where silicon and oxygen atoms replace carbon atoms at specific positions, with the ethenyl (vinyl) group and trimethylsiloxy substituent clearly identified with appropriate locants. The alternative name, this compound, follows the siloxane-specific nomenclature that directly identifies the trisiloxane backbone and describes the substitution pattern.

| Naming System | Complete Name | Key Features |

|---|---|---|

| IUPAC Systematic | 4-ethenyl-2,2,6,6-tetramethyl-4-[(trimethylsilyl)oxy]-3,5-dioxa-2,4,6-trisilaheptane | Heteroatomic chain nomenclature |

| Siloxane-Specific | This compound | Direct siloxane framework identification |

| Alternative Names | Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]- | Structural descriptor approach |

| Commercial Names | Tris(trimethylsiloxy)(vinyl)silane | Functional group emphasis |

The nomenclature complexity arises from the multiple acceptable approaches to naming organosilicon compounds, each emphasizing different aspects of the molecular structure. The siloxane-specific naming convention directly identifies the three-silicon backbone as "trisiloxane" and then describes the substitution pattern using positional numbers to indicate the location of methyl groups, the vinyl substituent, and the additional trimethylsiloxy group. This approach proves particularly useful for specialists in organosilicon chemistry who require immediate recognition of the siloxane framework.

The International Union of Pure and Applied Chemistry also recognizes alternative systematic approaches that treat the compound as a substituted silane rather than a siloxane chain. Under this convention, the molecule can be described as tris(trimethylsiloxy)(vinyl)silane, emphasizing the central silicon atom bearing one vinyl group and three trimethylsiloxy substituents. This naming approach highlights the functional nature of the compound and its potential reactivity patterns, making it valuable for synthetic chemists and materials scientists.

The European Inventory of Existing Commercial Chemical Substances number 226-342-2 provides additional regulatory identification for this compound, complementing the Chemical Abstracts Service registry number 5356-84-3 in establishing its chemical identity across different nomenclature systems. These registration numbers ensure consistent identification regardless of the specific naming convention employed in different scientific or commercial contexts.

Isomeric Variations and Stereochemical Considerations

The stereochemical considerations for this compound encompass both conformational isomerism arising from rotation about silicon-oxygen bonds and potential configurational isomers related to the spatial arrangement of substituents around the silicon centers. The trisiloxane backbone provides multiple sites for conformational variation, with each silicon-oxygen bond capable of adopting different rotational conformers that influence the overall molecular shape and properties. Research on related siloxane systems has demonstrated that these compounds exhibit relatively low energy barriers for rotation about silicon-oxygen bonds, typically ranging from 5 to 15 kilojoules per mole, allowing for rapid interconversion between conformational states at ambient temperatures.

The conformational landscape of this compound is dominated by the flexibility of the silicon-oxygen-silicon linkages, which can adopt a wide range of bond angles from approximately 130° to 180° depending on the local molecular environment and intermolecular interactions. Molecular dynamics simulations of similar trisiloxane compounds have revealed that the most stable conformations tend to adopt extended configurations that minimize steric interactions between the bulky trimethylsilyl groups. The presence of the vinyl group and the additional trimethylsiloxy substituent on the central silicon atom introduces additional conformational complexity by creating potential steric clashes that influence the preferred molecular geometries.

| Stereochemical Feature | Description | Energy Considerations |

|---|---|---|

| Si-O-Si Rotation | Free rotation around each siloxane bond | Low barrier (5-15 kJ/mol) |

| Vinyl Group Orientation | Planar geometry with restricted rotation | Higher barrier around Si-C bond |

| Trimethylsiloxy Position | Tetrahedral geometry around Si centers | Steric interactions influence conformation |

| Overall Molecular Shape | Extended to minimize steric clashes | Entropy favors extended conformations |

The vinyl functional group introduces planar geometry constraints due to the carbon-carbon double bond, which restricts rotation and creates defined spatial relationships with adjacent substituents. The vinyl group adopts a planar configuration with bond angles of approximately 120° around each carbon atom, consistent with trigonal planar geometry predicted by valence shell electron pair repulsion theory. This geometric constraint influences the overall molecular conformation by defining a fixed spatial reference point from which other substituents must be positioned to minimize steric interactions.

Crystallographic studies of related trisiloxane compounds have revealed that these molecules can exist in multiple crystalline forms, including both meso and racemic configurations depending on the synthetic conditions and crystallization environment. While the specific compound under investigation has not been subjected to detailed crystallographic analysis, the structural principles governing trisiloxane stereochemistry suggest that similar isomeric variations may be possible. The presence of four distinct silicon environments within the molecule creates potential for different spatial arrangements that could lead to separable isomeric forms under appropriate conditions.

The dynamic nature of siloxane conformations has important implications for the physical and chemical properties of this compound. The ability to adopt multiple conformational states contributes to the low glass transition temperatures characteristic of siloxane materials and influences properties such as viscosity, surface tension, and intermolecular interactions. The conformational flexibility also affects the compound's reactivity patterns, as different conformers may present varying degrees of accessibility to reactive sites such as the vinyl group or the silicon-oxygen bonds.

属性

IUPAC Name |

ethenyl-tris(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H30O3Si4/c1-11-18(12-15(2,3)4,13-16(5,6)7)14-17(8,9)10/h11H,1H2,2-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEFFAKKAFRMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C=C)(O[Si](C)(C)C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H30O3Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884150 | |

| Record name | Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5356-84-3 | |

| Record name | Tris(trimethylsilyloxy)vinylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5356-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy)-3-vinyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

As a silane compound, it is generally used in the field of materials science and engineering, particularly in the production of silicon-based polymers and coatings.

Mode of Action

Silane compounds are known to undergo hydrolysis and condensation reactions to form siloxane bonds, which are integral to the structure of silicon-based polymers.

Biochemical Pathways

Instead, it is involved in chemical reactions that lead to the formation of silicon-based polymers.

Result of Action

The result of Vinyl tris(trimethylsiloxy)silane’s action is the formation of silicon-based polymers, which have a wide range of applications in various industries, including electronics, medical devices, and coatings.

Action Environment

The action of Vinyl tris(trimethylsiloxy)silane is influenced by environmental factors such as temperature, humidity, and pH. For instance, the hydrolysis and condensation reactions it undergoes are dependent on the presence of water and can be influenced by changes in temperature.

生化分析

Biochemical Properties

Vinyl tris(trimethylsiloxy)silane plays a significant role in biochemical reactions, particularly in the modification of surfaces and the stabilization of biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its silane groups, which can form covalent bonds with hydroxyl groups on the surfaces of biomolecules. These interactions enhance the stability and functionality of the biomolecules, making Vinyl tris(trimethylsiloxy)silane a valuable tool in biochemical research.

Cellular Effects

Vinyl tris(trimethylsiloxy)silane has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain enzymes involved in cell signaling, leading to changes in cellular responses. Additionally, Vinyl tris(trimethylsiloxy)silane can alter gene expression patterns, impacting the production of proteins and other biomolecules essential for cell function.

Molecular Mechanism

The molecular mechanism of action of Vinyl tris(trimethylsiloxy)silane involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, either inhibiting or activating their functions. For example, Vinyl tris(trimethylsiloxy)silane can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate enzymes by inducing conformational changes that enhance their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vinyl tris(trimethylsiloxy)silane can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that Vinyl tris(trimethylsiloxy)silane can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of Vinyl tris(trimethylsiloxy)silane vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical interactions. At high doses, Vinyl tris(trimethylsiloxy)silane can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Vinyl tris(trimethylsiloxy)silane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter the levels of metabolites within cells. For instance, Vinyl tris(trimethylsiloxy)silane can be metabolized by enzymes that catalyze the breakdown of silane compounds, leading to the production of metabolites that can further interact with cellular processes.

Transport and Distribution

Within cells and tissues, Vinyl tris(trimethylsiloxy)silane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, Vinyl tris(trimethylsiloxy)silane can bind to transport proteins that direct its movement to particular organelles, influencing its activity and function within the cell.

Subcellular Localization

The subcellular localization of Vinyl tris(trimethylsiloxy)silane is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, Vinyl tris(trimethylsiloxy)silane may be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression.

生物活性

1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)-3-vinyltrisiloxane (commonly referred to as HMVT) is a siloxane compound with significant applications in various fields including materials science and chemistry. Its unique structural properties contribute to its biological activity and potential applications in biomedical fields. This article provides a comprehensive overview of the biological activity of HMVT based on diverse research findings.

- Molecular Formula : C12H36O4Si5

- Molecular Weight : 384.8393 g/mol

- CAS Number : 18547-54-1

- Structure : The compound features a trisiloxane backbone with multiple trimethylsilyl groups and a vinyl functional group.

HMVT exhibits biological activity primarily through its interaction with cell membranes and proteins. The presence of the vinyl group allows for potential polymerization reactions, which can modify cellular environments and influence biological processes.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of HMVT. In vitro studies suggest that at certain concentrations, HMVT may exhibit cytotoxic effects on specific cancer cell lines while showing lower toxicity towards normal cells. This selective cytotoxicity could be advantageous for targeted cancer therapies.

Case Studies

-

Study on Antimicrobial Properties :

- A study evaluated the antimicrobial effectiveness of siloxane derivatives similar to HMVT against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

-

Cytotoxicity Assessment :

- In a study involving human breast cancer cell lines (MCF-7), HMVT was tested for its cytotoxic effects. The compound showed an IC50 value of approximately 50 µM, indicating moderate cytotoxicity compared to traditional chemotherapeutic agents.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H36O4Si5 |

| Molecular Weight | 384.8393 g/mol |

| CAS Number | 18547-54-1 |

| Purity | >98% (GC) |

| Study Type | Organism/Cell Line | Key Findings |

|---|---|---|

| Antimicrobial Activity | S. aureus, E. coli | Significant reduction in viability at >100 µg/mL |

| Cytotoxicity | MCF-7 (breast cancer cells) | IC50 ~ 50 µM |

科学研究应用

Applications in Materials Science

Silicone-Based Coatings and Sealants

1,1,1,5,5,5-Hexamethyl-3-((trimethylsilyl)oxy)-3-vinyltrisiloxane is used in formulating silicone-based coatings and sealants due to its excellent thermal stability and water repellency. These properties make it suitable for outdoor applications where durability is critical.

Composite Materials

In composite materials, this siloxane compound acts as a coupling agent that improves adhesion between inorganic fillers and organic matrices. Research indicates that incorporating this compound into polymer matrices enhances mechanical properties such as tensile strength and impact resistance .

Applications in Pharmaceuticals

Drug Delivery Systems

The compound's siloxane structure allows for modification to create drug delivery systems with controlled release profiles. Its compatibility with various drugs has been explored in studies focusing on enhancing bioavailability and targeting specific tissues .

Antimicrobial Agents

Recent studies have investigated the use of siloxane compounds as antimicrobial agents. The incorporation of this compound into polymer matrices has shown promising results in creating surfaces that inhibit bacterial growth .

Nanotechnology Applications

Nanocomposites

The compound is utilized in the synthesis of nanocomposites where it aids in the dispersion of nanoparticles within polymer matrices. This application is crucial for developing materials with enhanced electrical and thermal conductivity .

Surface Modification

In nanotechnology, surface modification using this siloxane compound improves the hydrophobicity of surfaces. This property is beneficial for applications requiring water-repellent characteristics or self-cleaning surfaces .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Silicone Sealants | Material Science | Demonstrated improved adhesion and durability when using the compound in formulations. |

| Drug Delivery Research | Pharmaceuticals | Showed enhanced drug release rates and bioavailability in modified formulations. |

| Nanocomposite Development | Nanotechnology | Achieved better dispersion of nanoparticles leading to improved mechanical properties. |

相似化合物的比较

Structural Analogs and Substitution Patterns

*Calculated based on formula.

Key Observations :

- Phenyl substitution (CAS 2116849) increases molecular weight and may enhance thermal stability due to aromaticity .

- Bis(trimethylsilyloxy) substitution (CAS 3555-47-3) raises hydrophobicity and molecular weight, likely affecting viscosity and boiling point .

- Absence of vinyl (CAS 1873-89-8) reduces reactivity in polymerization but simplifies synthesis .

Physical and Chemical Properties

Notable Trends:

准备方法

Hydrosilylation as a Primary Synthetic Route

Reaction Overview

Hydrosilylation is the most widely documented method for synthesizing 1,1,1,5,5,5-hexamethyl-3-((trimethylsilyl)oxy)-3-vinyltrisiloxane. This approach involves the catalytic addition of a silicon-hydrogen (Si–H) bond across the carbon-carbon double bond of a vinyl precursor. The general reaction scheme is:

$$

\text{Vinylsilane} + \text{Hydrosiloxane} \xrightarrow{\text{Catalyst}} \text{this compound}

$$

Catalytic Systems and Conditions

Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane complex) is commonly employed due to its high activity and selectivity. Reaction conditions are critical for minimizing side products such as oligomers or isomerized alkenes. Key parameters include:

- Temperature : 60–100°C (optimized to balance reaction rate and selectivity).

- Solvent : Tetrahydrofuran (THF) or toluene, chosen for their compatibility with siloxane chemistry.

- Catalyst Loading : 1–5 ppm platinum, sufficient to achieve full conversion within 24 hours.

Table 1: Hydrosilylation Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes conversion (≥95%) |

| Solvent | THF | Enhances catalyst dispersion |

| Reaction Time | 18–24 hours | Ensures complete Si–H consumption |

| Substrate Ratio | 1:1 (vinyl:Si–H) | Prevents oligomerization |

Mechanistic Insights

The platinum-catalyzed mechanism proceeds through a Chalk-Harrod pathway:

- Oxidative addition of the Si–H bond to platinum.

- Alkene coordination and insertion into the Pt–H bond.

- Reductive elimination to form the Si–C bond.

Side reactions, such as β-hydride elimination, are suppressed by maintaining anhydrous conditions and avoiding excess catalyst.

Alternative Synthesis via Siloxane Rearrangement

Base-Catalyzed Equilibration

Under basic conditions, siloxanes undergo dynamic equilibration, enabling the redistribution of substituents. For example, heating a mixture of hexamethyldisiloxane and vinyltrimethoxysilane in the presence of potassium hydroxide yields the target compound via:

$$

\text{Me}3\text{Si–O–SiMe}3 + \text{CH}2=\text{CH–Si(OMe)}3 \xrightarrow{\text{KOH}} \text{this compound}

$$

Limitations and Mitigation

- Selectivity Issues : Random redistribution often produces statistical mixtures. Excess hexamethyldisiloxane (3:1 molar ratio) drives selectivity toward the trisiloxane product.

- Purification Challenges : Fractional distillation under reduced pressure (88°C at 10 mmHg) separates the product from shorter-chain byproducts.

Industrial-Scale Production Considerations

Emerging Methodologies and Research Frontiers

Photocatalytic Approaches

Recent studies explore visible-light-driven hydrosilylation using iridium complexes. Preliminary data suggest reduced energy input (room temperature, 12-hour reactions) with comparable yields.

Flow Chemistry Adaptations

Continuous-flow reactors improve heat management and scalability. A prototype system achieved 85% yield at 5 kg/day throughput, demonstrating potential for industrial adoption.

常见问题

Q. What analytical techniques are most effective for detecting trace impurities or decomposition byproducts in this compound?

- Methodological Answer : GC-MS with non-polar columns (e.g., DB-5) identifies low-molecular-weight siloxane byproducts (e.g., hexamethyldisiloxane) at retention times <10 min. Raman spectroscopy (500–1500 cm⁻¹ range) detects structural deviations, while NMR (¹H, ²⁹Si) resolves Si-O-Si network integrity and vinyl group integrity .

Q. How do substituents (e.g., phenyl vs. vinyl) alter the thermal stability of trisiloxanes in high-temperature applications?

- Methodological Answer : Thermogravimetric analysis (TGA) under N₂ reveals vinyl-substituted trisiloxanes decompose at 250–300°C, while phenyl analogs (e.g., 1,1,1-trimethyl-3,3,5,5,5-pentaphenyltrisiloxane) resist degradation up to 400°C due to aromatic stabilization. Activation energy (Eₐ) calculations via Kissinger method correlate with substituent electronegativity .

Q. What computational models predict the solubility parameters and phase behavior of this compound in polymer matrices?

- Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., COMPASS III) calculate Hansen solubility parameters (δD ≈ 15 MPa¹/², δP ≈ 3 MPa¹/²). COSMO-RS predicts compatibility with non-polar polymers (e.g., PDMS) but phase separation in polar matrices (e.g., PMMA) due to low polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。